molecular formula C10H7BrINO B1629663 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone CAS No. 1000343-35-0

1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

Cat. No. B1629663
M. Wt: 363.98 g/mol
InChI Key: SENNXFBLUJOPHW-UHFFFAOYSA-N
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Description

“1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” is a chemical compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug design1. It is a heterocyclic compound which contains a five-membered ring with a bromine, iodine, and methyl substituents on the nitrogen atom1.



Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their broad range of chemical and biological properties2. However, specific synthesis methods for “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” is not explicitly mentioned in the available literature. However, it is known that it contains a five-membered ring with a bromine, iodine, and methyl substituents on the nitrogen atom1.



Chemical Reactions Analysis

Specific chemical reactions involving “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not readily available in the literature. However, it is known that indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” are not explicitly mentioned in the available literature.


Safety And Hazards

Specific safety and hazard information for “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” is not readily available in the literature. However, it is always important to handle chemical compounds with care and follow appropriate safety protocols.


Future Directions

The future directions for “1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone” could involve further exploration of its potential applications in organic synthesis, medicinal chemistry, and drug design1. Additionally, more research could be conducted to understand its biological activities and potential therapeutic uses43.


Please note that this analysis is based on the available information and there may be additional relevant studies that were not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

1-(7-bromo-5-iodoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNXFBLUJOPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646831
Record name 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

CAS RN

1000343-35-0
Record name 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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